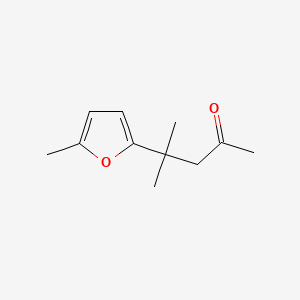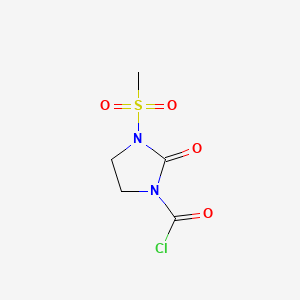
N-(4-エトキシフェニル)-2-ヒドロキシアセトアミド
説明
N-(4-ethoxyphenyl)-2-hydroxyacetamide is a compound that can be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis, structure, and properties of similar acetamide derivatives have been extensively studied. These compounds are of interest due to their potential applications in pharmaceuticals, such as anticonvulsants, analgesics, and anticancer agents .
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . Similarly, the Leuckart reaction has been employed to synthesize N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods highlight the versatility of synthetic approaches in creating various acetamide compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the precise geometry of these molecules. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal structure . The planarity and non-planarity of different groups within the molecules can significantly influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving acetamide derivatives . These reactions are important for modifying the structure of the acetamide core to achieve desired properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting point, are influenced by their molecular structure. For instance, N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was found to be moderately unstable at physiological pH and temperature . The presence of different substituents on the acetamide nucleus can also affect the compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . The catalytic hydrogenation process used to synthesize N-(3-amino-4-methoxyphenyl)acetamide demonstrates the importance of selectivity and stability in the synthesis of these compounds .
科学的研究の応用
β-ラクタム系抗生物質の合成
N-(4-エトキシフェニル)-2-ヒドロキシアセトアミド: は、β-ラクタム系抗生物質の合成に使用されます。このクラスの抗生物質には、ペニシリン、セファロスポリン、モノバクタム、カルバペネムが含まれ、これらは細菌感染症の治療に広く使用されています。 この化合物は、[2+2]ケテン-イミン環状付加反応であるシュタウディンガー反応における前駆体として役立ち、N-(4-エトキシフェニル)-2-アゼチジノンを生成します 。 これらの中間体は、その後、硝酸セリウムアンモニウムを使用してN-脱アリール化2-アゼチジノンに変換され、新規抗生物質剤の開発に不可欠な生成物を生成します .
抗がん剤開発
この化合物は、抗がん剤の開発において重要な役割を果たすことが報告されています。 具体的には、タキソールおよびタキソテールのような新規薬剤の半合成に関与しています 。これらは、卵巣がん、乳がん、肺がん、前立腺がんを含むさまざまながんの治療に使用される化学療法薬です。この化合物がこれらの薬の合成において果たす役割は、がん治療の選択肢を進歩させる上での重要性を強調しています。
腫瘍抑制研究
N-(4-エトキシフェニル)-2-ヒドロキシアセトアミド: の誘導体であるN-(4-エトキシフェニル)-レチノイドは、インビトロで腫瘍増殖を抑制する能力について研究されてきました。 これらの研究では、この化合物が、他のレチノイン酸に耐性のある腫瘍を含むいくつかの種類の腫瘍をマイクロモル濃度で抑制できることが示されています 。これは、新規の化学療法薬または化学予防剤の開発における潜在的な用途を示唆しています。
分析化学
分析化学の分野では、N-(4-エトキシフェニル)-2-ヒドロキシアセトアミドは、組織中のフェンレチニドレベルを正確に測定するための不可欠な内部標準として提案されています 。これは、前臨床試験およびクロマトグラフィーによるフェンレチニドとその代謝物の正確な測定に不可欠であり、それにより医薬品研究における分析結果の信頼性を確保します。
保護基化学
この化合物は、保護基化学、特にアミド-NH基の保護においても重要です。 この分野はほとんど注目されていませんが、N-(4-エトキシフェニル)-2-ヒドロキシアセトアミドは、N-無置換β-ラクタムの調製において一般的な特徴であるアミド-NH保護の方法を提供します 。これらのN-無置換β-ラクタムは、生物活性のある抗生物質を合成する際の重要な中間体です。
合成最適化
N-(4-エトキシフェニル)-2-ヒドロキシアセトアミド誘導体の合成を最適化するための研究が行われています。 たとえば、精製後処理なしに、定量的収率で、高純度のN-(4-エトキシフェニル)-レチノイドを合成するための、スケーラブルで、操作が容易な、ワンステップの手順が報告されています 。これは、医薬品用途の化合物を製造する際の費用対効果と効率に貢献します。
作用機序
Target of Action
N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin, primarily targets the sensory tracts of the spinal cord . It acts as a pain-relieving and fever-reducing drug .
Mode of Action
N-(4-ethoxyphenyl)-2-hydroxyacetamide exerts its analgesic effects due to its actions on the sensory tracts of the spinal cord . In addition, it has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Biochemical Pathways
The biochemical pathways affected by N-(4-ethoxyphenyl)-2-hydroxyacetamide are primarily related to pain and temperature regulation. The compound interacts with the sensory tracts of the spinal cord and the brain to exert its analgesic and antipyretic effects .
Pharmacokinetics
Usually, N-(4-ethoxyphenyl)-2-hydroxyacetamide’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .
Result of Action
The primary result of N-(4-ethoxyphenyl)-2-hydroxyacetamide’s action is the reduction of pain and fever. It achieves this by acting on the sensory tracts of the spinal cord and the brain .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHYRDNSIRHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177041 | |
| Record name | Fenacetinol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22521-79-5 | |
| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenacetinol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenacetinol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENACETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















